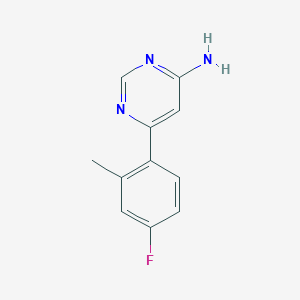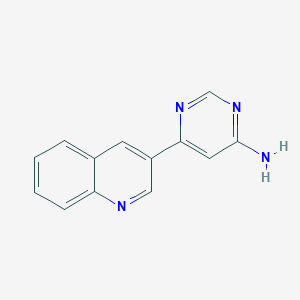
6-Quinolin-3-ylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Quinolin-3-ylpyrimidin-4-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both quinoline and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolin-3-ylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with 3-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions: 6-Quinolin-3-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
6-Quinolin-3-ylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Quinolin-3-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in therapeutic effects.
類似化合物との比較
Quinoline: A simpler structure with only the quinoline moiety.
Pyrimidine: A simpler structure with only the pyrimidine moiety.
Quinazoline: Similar structure but with a fused benzene and pyrimidine ring.
Uniqueness: 6-Quinolin-3-ylpyrimidin-4-amine is unique due to the presence of both quinoline and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
IUPAC Name |
6-quinolin-3-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-13-6-12(16-8-17-13)10-5-9-3-1-2-4-11(9)15-7-10/h1-8H,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTOBNVYSCGYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NC=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
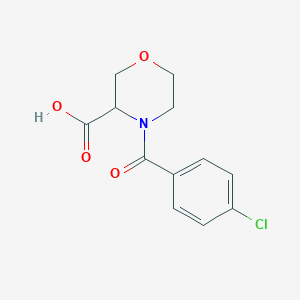
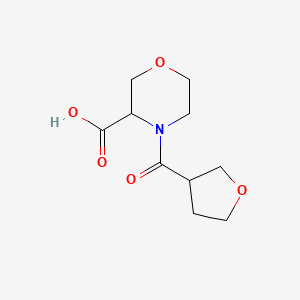
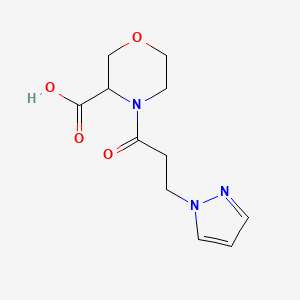
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)
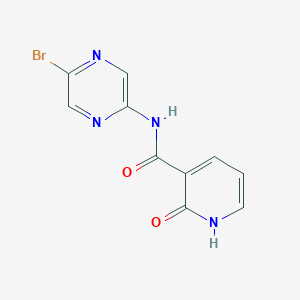
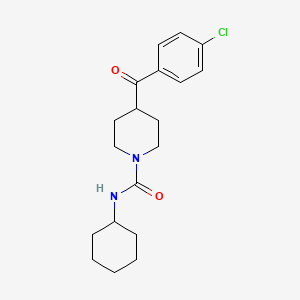
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
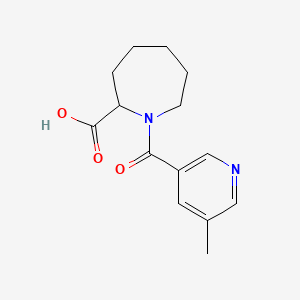
![1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
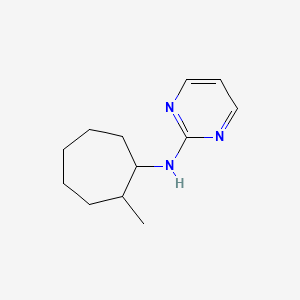
![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7581404.png)
